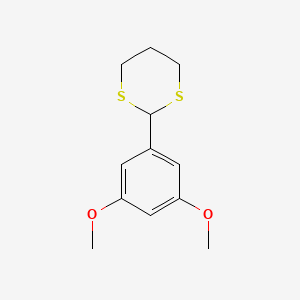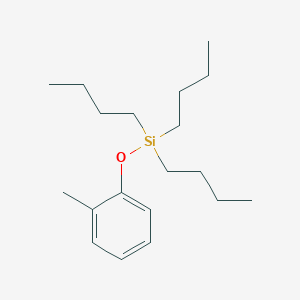
1-Methyl-2-tributylsilyloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-tributylsilyloxybenzene is an organic compound with the molecular formula C19H34OSi and a molecular weight of 306.5582 g/mol . This compound is characterized by the presence of a silyloxy group attached to a benzene ring, which is further substituted with a methyl group. The compound’s structure and properties make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Methyl-2-tributylsilyloxybenzene typically involves the reaction of 1-methyl-2-hydroxybenzene with tributylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Methyl-2-hydroxybenzene+Tributylchlorosilane→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Methyl-2-tributylsilyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyloxybenzoquinones.
Reduction: Reduction reactions can convert the silyloxy group to a hydroxyl group.
Substitution: The silyloxy group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-tributylsilyloxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Methyl-2-tributylsilyloxybenzene exerts its effects involves the interaction of the silyloxy group with various molecular targets. The silyloxy group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The pathways involved include the formation of silyl ethers, silyl enol ethers, and other silylated intermediates.
Comparación Con Compuestos Similares
1-Methyl-2-tributylsilyloxybenzene can be compared with other silyloxybenzene derivatives, such as 1-Methyl-2-trimethylsilyloxybenzene and 1-Methyl-2-tert-butyldimethylsilyloxybenzene. These compounds share similar structural features but differ in the size and steric hindrance of the silyl groups. The uniqueness of this compound lies in its specific silyl group, which imparts distinct reactivity and properties.
Similar compounds include:
- 1-Methyl-2-trimethylsilyloxybenzene
- 1-Methyl-2-tert-butyldimethylsilyloxybenzene
- 1-Methyl-2-dimethylsilyloxybenzene
These compounds are used in similar applications but may exhibit different reactivity and stability profiles due to variations in their silyl groups.
Propiedades
Número CAS |
54577-25-2 |
|---|---|
Fórmula molecular |
C19H34OSi |
Peso molecular |
306.6 g/mol |
Nombre IUPAC |
tributyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C19H34OSi/c1-5-8-15-21(16-9-6-2,17-10-7-3)20-19-14-12-11-13-18(19)4/h11-14H,5-10,15-17H2,1-4H3 |
Clave InChI |
HXCDVCXIEBYPOX-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](CCCC)(CCCC)OC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



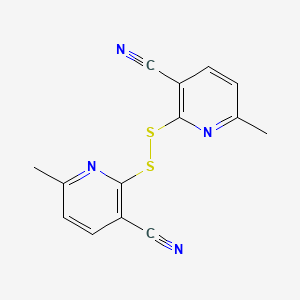
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
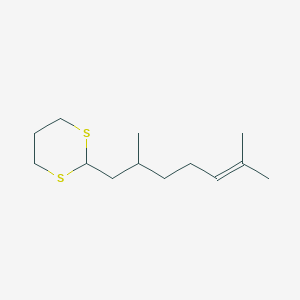
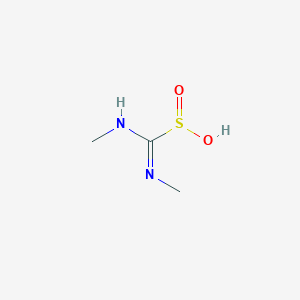
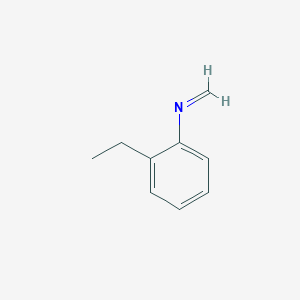
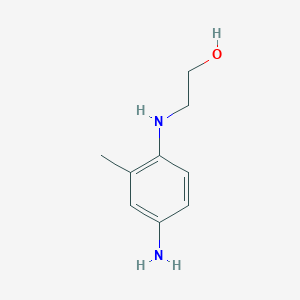
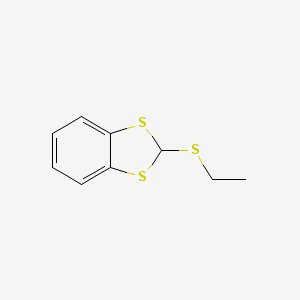
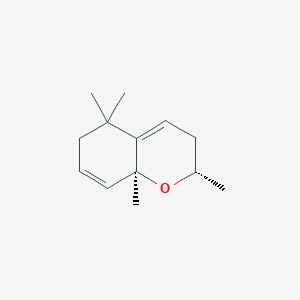
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
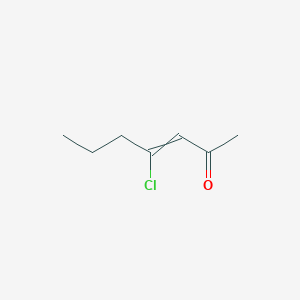
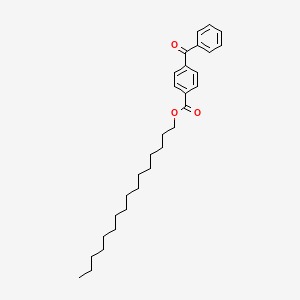
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
